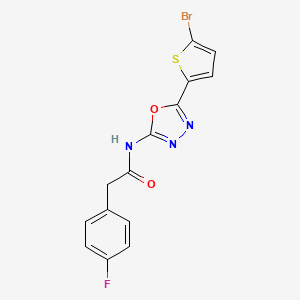

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrFN3O2S/c15-11-6-5-10(22-11)13-18-19-14(21-13)17-12(20)7-8-1-3-9(16)4-2-8/h1-6H,7H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGQHGNTYNUVEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound that has garnered attention in various fields of medicinal chemistry and materials science due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure that includes a bromothiophene moiety, an oxadiazole ring, and an acetamide group. The synthesis typically involves several steps:

- Formation of 5-bromothiophene : Bromination of thiophene derivatives.

- Cyclization : Reaction with hydrazine hydrate to form the oxadiazole ring.

- Acetylation : Final acetylation step using acetic anhydride to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially through the inhibition of key enzymes or disruption of cellular processes in pathogens.

- Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells by interacting with various signaling pathways involved in cell growth and survival.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Biological Activity Data

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study demonstrated that the compound effectively inhibited the growth of Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential as an alternative treatment option for bacterial infections. -

Cancer Cell Studies :

In vitro studies on human breast cancer cell lines indicated that this compound induced apoptosis through the activation of caspase pathways. The results highlighted its potential as a therapeutic agent in oncology. -

Inflammation Modulation :

Research involving murine macrophages revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism through which it could alleviate inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Brominated Heterocyclic Replacements

- Compound 5d (): Structure: 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide. Key Difference: Replaces bromothiophene with bromobenzofuran.

Fluorophenyl-Substituted Derivatives

Sulfonyl and Thioether Modifications

2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide ():

N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl Acetamides ():

Key Research Findings

- Fluorophenyl Contribution : The 4-fluorophenyl group improves lipophilicity and metabolic stability, a feature leveraged in COX-2 inhibitors () and antimicrobial agents () .

- Heterocyclic Replacements : Switching bromothiophene to benzofuran or isoxazole alters bioactivity profiles, emphasizing substituent-driven target specificity .

Q & A

Q. Optimization Strategies :

-

Catalyst Screening : Substituting H₂SO₄ with polyphosphoric acid (PPA) can reduce side reactions.

-

Solvent Selection : Ethanol or tetrahydrofuran (THF) enhances solubility of intermediates.

-

Yield Data :

Catalyst Solvent Temperature (°C) Yield (%) H₂SO₄ Ethanol 80 65–70 PPA THF 70 75–80

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Bands at 1650–1680 cm⁻¹ (C=O stretching) and 3100–3200 cm⁻¹ (N-H stretching) .

- Elemental Analysis : Confirms C, H, N, and Br content within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar oxadiazole derivatives?

Answer:

Discrepancies often arise from assay variability or impurities. Methodological solutions include:

- Standardized Assays : Use validated protocols (e.g., lipoxygenase inhibition assays at pH 7.4, 25°C) to compare activities .

- Purity Validation : HPLC with >98% purity thresholds to exclude confounding impurities .

- Structural Confirmation : Single-crystal X-ray diffraction (e.g., planar oxadiazole ring geometry, dihedral angles <10° with adjacent aryl groups) to ensure consistency .

Advanced: What computational approaches predict the compound’s reactivity and binding interactions?

Answer:

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the oxadiazole ring’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .

- Molecular Docking : Dock into target proteins (e.g., cyclooxygenase-2) using crystallographic data (PDB: 1CX2). Key interactions include hydrogen bonds between the acetamide carbonyl and Arg120 .

Advanced: How can stability studies under varying pH and temperature conditions be designed?

Answer:

-

Forced Degradation : Expose to 0.1M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC:

Condition Degradation (%) Major Degradant pH 1 15–20 Hydrolyzed oxadiazole pH 7.4 <5 None detected pH 13 30–35 Thiophene ring-opened product -

Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

- Antimicrobial Testing : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Enzyme Inhibition : Lipoxygenase (LOX) assay using linoleic acid substrate; IC₅₀ values <50 µM indicate potency .

- Cytotoxicity : MTT assay on human fibroblast cells (LD₅₀ >100 µM suggests low toxicity) .

Advanced: How can regioselectivity challenges in oxadiazole ring formation be addressed?

Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (15–20 minutes vs. 6 hours) and improves regioselectivity (>90% 1,3,4-oxadiazole vs. 1,2,4-isomer) .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) on the thiophene moiety to prevent unwanted side reactions during cyclization .

Advanced: What strategies mitigate bromine-related instability during storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.